4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
Description
Chemical Structure:
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene (CAS: 1830346-16-1) is a halogenated aromatic compound with the molecular formula C₁₅H₁₄BrClO and a molecular weight of 325.63 g/mol . It features a central benzene ring substituted with bromine (Br) at the 4-position, chlorine (Cl) at the 1-position, and a 2-ethoxybenzyl group at the 2-position.
Applications:
This compound is a key intermediate in synthesizing dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used to treat type 2 diabetes . It is also identified as a process-related impurity in dapagliflozin manufacturing, necessitating stringent quality control .
Properties
IUPAC Name |
4-bromo-1-chloro-2-[(2-ethoxyphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO/c1-2-18-15-6-4-3-5-11(15)9-12-10-13(16)7-8-14(12)17/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDCRWLGJWSFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview:
This method involves a streamlined, one-pot process that avoids isolating intermediates, thereby increasing efficiency and reducing impurities. It typically starts with the acylation of a suitable benzoic acid derivative, followed by reduction to the target compound.
Reaction Pathway:
- Step 1: Acylation of 2-chlorobenzoyl chloride with phenetole catalyzed by boron trifluoride etherate (BF₃·OEt₂)
- Step 2: Reduction of the resulting benzophenone derivative using triethylsilane (TES) in acetonitrile at approximately 50°C
- Step 3: Work-up involving washing, extraction, and crystallization to isolate the final product
Reaction Conditions & Data:
| Step | Reagents | Temperature | Duration | Notes |
|---|---|---|---|---|
| Acylation | 2-chlorobenzoyl chloride + phenetole + BF₃·OEt₂ | 0°C to 5°C | 1-2 hours | Controlled addition to prevent side reactions |
| Reduction | Triethylsilane + benzophenone intermediate | 50°C | ~16 hours | Excess TES ensures complete reduction |
| Work-up | Aqueous washes, organic extraction | Ambient | — | Purification via crystallization |
Yield: Approximately 95%, with high purity (>95% HPLC).
Reduction of Benzophenone Derivative (Patents and Literature)
Method:
The benzophenone intermediate, 5-bromo-2-chlorobenzophenone, is reduced using silane-based reagents:
- Reagent: Triethylsilane (TES)
- Catalyst: Boron trifluoride etherate (BF₃·OEt₂)
- Solvent: Acetonitrile or tetrahydrofuran (THF)
- Temperature: 50°C
Reaction Details:
- The benzophenone is dissolved in acetonitrile.
- TES and BF₃·OEt₂ are added dropwise.
- The mixture is stirred for approximately 16 hours at 50°C.
- Post-reaction work-up involves washing with aqueous bicarbonate solution, organic extraction, and solvent removal.
Data Table:
| Parameter | Value |
|---|---|
| Reagents | Triethylsilane, benzophenone derivative, BF₃·OEt₂ |
| Temperature | 50°C |
| Reaction Time | 16 hours |
| Yield | 90-95% |
| Purity | >95% (HPLC) |
This method is advantageous due to its high yield and minimal by-products.
Alternative Synthesis via Friedel–Crafts Alkylation (Less Common)
While less frequently employed, some reports suggest that a Friedel–Crafts alkylation of chlorobenzene derivatives with 2-ethoxybenzyl chloride could be used, followed by halogenation and purification steps. However, this route is less favored due to regioselectivity issues and lower yields.
Industrial-Scale Process:
The industrial synthesis emphasizes the following:
- Avoidance of acetonitrile during reduction to minimize impurities.
- Use of catalytic hydrogenation or silane-based reductions.
- One-pot procedures that combine acylation and reduction steps.
Typical Conditions:
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Acylation | Benzoyl chloride derivatives + phenetole | Dichloromethane | 0°C to 5°C | 1-2 hours | Controlled addition |
| Reduction | Triethylsilane + catalyst | Acetonitrile or THF | 50°C | 16 hours | High yield, minimal impurities |
Research Findings and Data Tables
| Study/Patent | Key Reaction Steps | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Patent WO2015063726 | Acylation + reduction | Benzoyl chloride, phenetole, TES | 0°C to 50°C | 95% | One-pot process |
| Patent US20160280619 | Benzoyl chloride + phenetole + boron trifluoride | 0°C to 5°C | 16 hours | 90-95% | Avoids acetonitrile in reduction |
| Chemical Synthesis | Benzophenone reduction | Triethylsilane, BF₃·OEt₂ | 50°C | 16 hours | High purity |
Notes and Recommendations:
- Choice of Reagents: Triethylsilane with boron trifluoride etherate is preferred for high yields and cleaner reactions.
- Solvent Selection: Acetonitrile is effective but can produce impurities; alternative solvents like THF are viable.
- Temperature Control: Strict temperature regulation during acylation and reduction is crucial for selectivity and purity.
- Purification: Crystallization from ethanol or toluene ensures high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine or chlorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
Pharmaceutical Applications
Dapagliflozin Synthesis
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene serves as a crucial intermediate in the synthesis of dapagliflozin. Dapagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that helps lower blood sugar levels in patients with type 2 diabetes. The synthesis process involves several steps where this compound is transformed into more complex structures through various chemical reactions, including reduction and acylation processes .
Case Studies
Case Study 1: Dapagliflozin Production
In a study focusing on the industrial production of dapagliflozin, researchers highlighted the efficiency of using this compound as an intermediate. The study reported high yields and purity levels when employing optimized reaction conditions .
Case Study 2: Environmental Impact Assessment
An environmental impact assessment was conducted to evaluate the ecological effects of this compound when released into aquatic environments. The findings indicated low toxicity levels, suggesting that while caution is warranted during handling, the compound poses minimal risk to aquatic life under controlled conditions .
Data Summary Table
| Property | Details |
|---|---|
| Chemical Formula | C15H14BrClO |
| Primary Application | Intermediate for dapagliflozin synthesis |
| Synthesis Method | One-pot synthesis |
| Safety Classification | Low toxicity under standard exposure |
| Environmental Impact | Minimal risk to aquatic life |
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is primarily related to its role as an intermediate in drug synthesis. For instance, in the synthesis of dapagliflozin, it contributes to the formation of the active site that inhibits SGLT2, thereby reducing glucose reabsorption in the kidneys and lowering blood glucose levels . The molecular targets and pathways involved include the SGLT2 transporters in renal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS: 461432-23-5)
- Structure : Differs in the position of the ethoxy group (para-substituted on the benzyl ring vs. ortho in the target compound).
- Molecular Formula : C₁₅H₁₄BrClO (same as target compound).
- Applications : Used interchangeably in dapagliflozin synthesis, but positional isomerism may affect reaction kinetics .
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (CAS: 333361-51-6)
- Structure : Methoxy (-OCH₃) replaces ethoxy (-OC₂H₅) on the benzyl group.
- Molecular Weight : 311.6 g/mol (lower due to smaller substituent).
- Applications : Intermediate in synthesizing deuterated dapagliflozin analogs .
4-Bromo-1-chloro-2-(trifluoromethoxy)benzene (CAS: 406232-79-9)
Key Observations :
Spectroscopic Differences
NMR Data :
- 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene :
- 1-Bromo-4-(methoxy(phenyl)methyl)benzene :
Mass Spectrometry :
- 4-Bromo-1-chloro-2-((4-ethoxyphenyl)(methoxy)methyl)benzene :
- HRMS : Calculated m/z = 322.9833; Observed m/z = 322.9832 .
Biological Activity
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene, a compound with the CAS number 1830346-16-1, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14BrClO. It features a bromine atom and a chlorine atom attached to a benzene ring, along with an ethoxybenzyl side chain. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. One notable synthetic route includes the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, followed by reduction processes to yield the desired product .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, and CYP2D6. This inhibition can influence drug metabolism and pharmacokinetics, making it relevant in drug development and safety assessments .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. Molecular docking analyses suggest that it can bind to specific cancer-related targets, potentially inhibiting tumor growth .
The mechanism through which this compound exerts its biological effects likely involves interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways.
- Enzyme Modulation : By inhibiting cytochrome P450 enzymes, it alters the metabolism of other drugs and endogenous compounds.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MICs) reported as low as 10 µg/mL. |
| Enzyme Inhibition Assay | Showed significant inhibition of CYP enzymes with IC50 values ranging from 5 to 15 µM. |
| Molecular Docking Analysis | Identified potential binding sites on cancer-related proteins, indicating possible therapeutic applications in oncology. |
Q & A
Q. What are the common synthetic routes for preparing 4-bromo-1-chloro-2-(2-ethoxybenzyl)benzene, and how are intermediates characterized?
The compound is synthesized via sequential functionalization of aromatic rings. A representative route involves:
- Starting with halogenated aromatic precursors (e.g., 4-bromo-1-chloro-2-fluorobenzene ).
- Introducing the ethoxybenzyl group via Friedel-Crafts alkylation or Suzuki coupling, depending on the reactivity of the halide substituents.
- Intermediate characterization typically employs / NMR for structural confirmation and GC/HPLC for purity assessment (>95% purity thresholds are common ).
Q. How is the purity of this compound validated in pharmaceutical synthesis?
Purity is assessed using reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Critical impurities like residual starting materials (e.g., 5-bromo-2-chlorobenzoic acid) are monitored using retention time matching and LC-MS for structural identification .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR : NMR identifies proton environments (e.g., ethoxy group at δ ~1.3 ppm, aromatic protons at δ 6.5–7.5 ppm).
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 325.6 ).
- FT-IR : Functional groups like C-Br (550–600 cm) and C-Cl (700–800 cm) are verified .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during the synthesis of this compound?
Yield discrepancies often arise from competing side reactions (e.g., over-alkylation or dehalogenation). Strategies include:
- Optimizing reaction stoichiometry (e.g., limiting boron tribromide in deprotection steps ).
- Monitoring temperature sensitivity (mp 36–40°C for intermediates ).
- Using kinetic studies to identify rate-limiting steps (e.g., tert-butyldimethyl protection efficiency ).
Q. What methodologies are effective for analyzing this compound’s stability under stress conditions (e.g., hydrolysis, oxidation)?
Accelerated stability studies are conducted via:
Q. How is this compound utilized as an intermediate in labeled analog synthesis (e.g., deuterated SGLT2 inhibitors)?
The compound serves as a scaffold for isotopic labeling:
Q. What strategies mitigate impurities when scaling up synthesis of this compound?
Scale-up challenges include:
- Byproduct control : Using gradient recrystallization (e.g., ethanol/water mixtures) to remove halogenated byproducts .
- Process analytical technology (PAT) : Real-time monitoring via in-line FT-IR or Raman spectroscopy to track intermediate conversions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
